2-[4-(butan-2-yl)phenoxy]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
Overview
Description
2-[4-(butan-2-yl)phenoxy]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is a complex organic compound with a unique structure that combines a phenoxy group, an isoindole moiety, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(butan-2-yl)phenoxy]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide typically involves multiple steps One common route starts with the preparation of the phenoxy intermediate, which is then coupled with an isoindole derivative under specific reaction conditions
Preparation of Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 4-(butan-2-yl)phenol with an appropriate halogenated compound under basic conditions.
Coupling with Isoindole Derivative: The phenoxy intermediate is then coupled with an isoindole derivative, such as 1,3-dioxo-2,3-dihydro-1H-isoindole, using a coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst.
Introduction of Acetamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(butan-2-yl)phenoxy]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy and acetamide groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy or acetamide derivatives.
Scientific Research Applications
2-[4-(butan-2-yl)phenoxy]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Utilized in the development of advanced materials with specific properties.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-[4-(butan-2-yl)phenoxy]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide involves its interaction with specific molecular targets. The phenoxy and isoindole moieties may interact with enzymes or receptors, modulating their activity. The acetamide group can form hydrogen bonds with biological molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(butan-2-yl)phenoxy]-N-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)acetamide
- 2-[4-(butan-2-yl)phenoxy]-N-(1,3-dioxo-2,3-dihydro-1H-benzofuran-5-yl)acetamide
Uniqueness
2-[4-(butan-2-yl)phenoxy]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(4-butan-2-ylphenoxy)-N-(1,3-dioxoisoindol-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-12(2)13-4-7-15(8-5-13)26-11-18(23)21-14-6-9-16-17(10-14)20(25)22-19(16)24/h4-10,12H,3,11H2,1-2H3,(H,21,23)(H,22,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTQWBOTQUZQAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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